molecular formula C4H4N2O3 B12977626 4-Methyl-5-oxo-4,5-dihydro-1,2,4-oxadiazole-3-carbaldehyde

4-Methyl-5-oxo-4,5-dihydro-1,2,4-oxadiazole-3-carbaldehyde

Cat. No.: B12977626
M. Wt: 128.09 g/mol
InChI Key: ISXCSBOXOIKMKR-UHFFFAOYSA-N
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Description

4-Methyl-5-oxo-4,5-dihydro-1,2,4-oxadiazole-3-carbaldehyde is a heterocyclic compound containing nitrogen and oxygen atoms within its ring structure. This compound is part of the oxadiazole family, which is known for its diverse biological and chemical properties. The presence of both nitrogen and oxygen atoms in the ring structure imparts unique reactivity and stability to the compound, making it a valuable entity in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-oxo-4,5-dihydro-1,2,4-oxadiazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of arylamidoximes with aldehydes, followed by cyclization to form the oxadiazole ring . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-oxo-4,5-dihydro-1,2,4-oxadiazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like manganese dioxide and reducing agents such as sodium borohydride . Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles, which can have different functional groups attached to the ring structure. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds.

Scientific Research Applications

4-Methyl-5-oxo-4,5-dihydro-1,2,4-oxadiazole-3-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism by which 4-Methyl-5-oxo-4,5-dihydro-1,2,4-oxadiazole-3-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Oxadiazole: Another member of the oxadiazole family with different regioisomeric structure.

    1,2,5-Oxadiazole: Similar to 1,2,4-oxadiazole but with a different arrangement of nitrogen and oxygen atoms.

    1,3,4-Oxadiazole: Another regioisomer with distinct chemical properties.

Uniqueness

4-Methyl-5-oxo-4,5-dihydro-1,2,4-oxadiazole-3-carbaldehyde is unique due to its specific substitution pattern and the presence of the carbaldehyde group. This unique structure imparts distinct reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C4H4N2O3

Molecular Weight

128.09 g/mol

IUPAC Name

4-methyl-5-oxo-1,2,4-oxadiazole-3-carbaldehyde

InChI

InChI=1S/C4H4N2O3/c1-6-3(2-7)5-9-4(6)8/h2H,1H3

InChI Key

ISXCSBOXOIKMKR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NOC1=O)C=O

Origin of Product

United States

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